Propoxycaine

Catalog No.
S588041
CAS No.
86-43-1
M.F
C16H26N2O3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propoxycaine

CAS Number

86-43-1

Product Name

Propoxycaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3

InChI Key

CAJIGINSTLKQMM-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC

solubility

10 µg/mL in wate

Synonyms

Hydrochloride, Propoxycaine, Propoxycaine, Propoxycaine Hydrochloride, Propoxyprocaine

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC

Propoxycaine is a local anesthetic classified as an ester-type compound. It is chemically known as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride, with the molecular formula C₁₆H₂₆N₂O₃ and a molar mass of approximately 294.395 g/mol. Propoxycaine is primarily used for its ability to block nerve impulses, providing localized pain relief during medical procedures. Its mechanism involves binding to voltage-gated sodium channels, which inhibits the ionic flux necessary for nerve impulse conduction, leading to a temporary loss of sensation in the targeted area .

Propoxycaine acts as a local anesthetic by reversibly blocking voltage-gated sodium channels in nerve cells []. These channels are essential for the initiation and propagation of nerve impulses. By blocking these channels, propoxycaine prevents the transmission of pain signals to the brain, resulting in numbness in the targeted area [].

Propoxycaine was withdrawn from the market due to concerns about its safety profile. Case studies reported serious adverse effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired []. Additionally, propoxycaine was more likely to cause allergic reactions compared to newer amide-type local anesthetics [].

Data:

  • A study reported a case of methemoglobinemia following the use of a lidocaine-propoxycaine combination in a dental procedure [].

Local Anesthetic Properties:

Propoxycaine's primary research application lies in its anesthetic properties. Studies have investigated its mechanism of action, focusing on how it blocks nerve impulses to provide pain relief. One such study demonstrated that propoxycaine hydrochloride disrupts the organization of cell membranes, potentially contributing to its anesthetic effect [PubChem. Propoxycaine | C16H26N2O3 | CID 6843. ].

Alternative to Amide Anesthetics:

Research has explored propoxycaine as an alternative for patients allergic to amide-type local anesthetics, the most common class used in dentistry. In situations where amide anesthetics prove ineffective, propoxycaine might be considered [DrugBank. Propoxycaine: Uses, Interactions, Mechanism of Action. ].

Historical Significance:

Propoxycaine's use in dentistry research has historical significance. Introduced in the 1950s, it was sometimes combined with procaine to achieve faster onset and longer duration of anesthesia [DrugBank. Propoxycaine: Uses, Interactions, Mechanism of Action. ]. However, with the development of safer and more effective local anesthetics, propoxycaine's use has declined significantly.

Propoxycaine undergoes hydrolysis in the body, particularly in plasma and liver tissues, where it is metabolized by plasma esterases. This process converts propoxycaine into procaine, which retains some anesthetic properties. The hydrolysis reaction can be summarized as follows:

Propoxycaine+H2OProcaine+Other Products\text{Propoxycaine}+\text{H}_2\text{O}\rightarrow \text{Procaine}+\text{Other Products}

This transformation is significant as it influences both the efficacy and duration of action of the anesthetic .

The primary biological activity of propoxycaine is its role as a sodium channel blocker. By inhibiting these channels, propoxycaine effectively prevents the initiation and conduction of action potentials in sensory neurons, thereby alleviating pain. Additionally, studies have shown that propoxycaine can increase lipid fluidity in cell membranes, which may further enhance its anesthetic effects by modulating neural impulses .

The synthesis of propoxycaine typically involves the reaction of 4-amino-2-propoxybenzoic acid with diethylaminoethyl chloride. This reaction can be summarized as follows:

  • Starting Materials:
    • 4-amino-2-propoxybenzoic acid
    • Diethylaminoethyl chloride
  • Reaction:
    • The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with the diethylaminoethyl chloride to form propoxycaine through an esterification process.

4 amino 2 propoxybenzoic acid+Diethylaminoethyl chloridePropoxycaine+HCl\text{4 amino 2 propoxybenzoic acid}+\text{Diethylaminoethyl chloride}\rightarrow \text{Propoxycaine}+\text{HCl}

This method is efficient and yields a product suitable for pharmaceutical applications .

Studies on propoxycaine have indicated potential interactions with other medications that affect sodium channels or have similar pharmacological profiles. These interactions can lead to altered efficacy or increased side effects. For instance, concurrent use with other local anesthetics may enhance toxicity or prolong anesthesia duration. Moreover, systemic side effects such as localized reactions at injection sites have been reported .

Several compounds share structural and functional similarities with propoxycaine. Below is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionDuration of ActionUnique Features
ProcaineEsterSodium channel blockerShorter than propoxycaineLess potent than propoxycaine
LidocaineAmideSodium channel blockerIntermediate durationMore commonly used today
BupivacaineAmideSodium channel blockerLonger than lidocaineHigher potency and longer duration
TetracaineEsterSodium channel blockerLonger than procaineUsed primarily for topical anesthesia

Propoxycaine stands out due to its specific ester structure and relatively longer duration compared to procaine but shorter than some amide-type anesthetics like bupivacaine .

A rigorous understanding of propoxycaine begins with a precise examination of its molecular makeup and the conventions used to describe and categorize its structure in the chemical sciences.

Molecular Formula and Structural Characteristics

The molecular formula of propoxycaine is $$ \mathrm{C{16}H{26}N{2}O{3}} $$, indicating that each molecule consists of sixteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [3] [4]. This formula reflects the compound's classification as an ester derivative of benzoic acid, specifically a para-aminobenzoic acid ester, which is further substituted with a propoxy group and a diethylaminoethyl moiety.

The core structure of propoxycaine features a benzoic acid skeleton, where the carboxylic acid functional group is esterified with a 2-(diethylamino)ethyl group. The aromatic ring is substituted at the para position with an amino group and at the ortho position with a propoxy group. This substitution pattern is crucial for its chemical reactivity and physicochemical properties.

The following table summarizes the fundamental molecular characteristics of propoxycaine:

PropertyValueReference
Molecular Formula$$ \mathrm{C{16}H{26}N{2}O{3}} $$ [1] [3] [4]
Molecular Weight294.3892 g/mol [1] [3] [4]
Monoisotopic Mass294.194343 g/mol [1]
Number of Carbon Atoms16 [1] [3] [4]
Number of Hydrogen Atoms26 [1] [3] [4]
Number of Nitrogen Atoms2 [1] [3] [4]
Number of Oxygen Atoms3 [1] [3] [4]

The structure can be visualized as follows: the benzoic acid ring is substituted at the second position (ortho) with a propoxy group ($$-OCH2CH2CH3$$), at the fourth position (para) with an amino group ($$-NH2$$), and the carboxyl group ($$-COOH$$) is esterified with a 2-(diethylamino)ethyl group ($$-OCH2CH2N(CH2CH3)_2$$) [1] [3] [4].

This arrangement imparts amphiphilic properties to the molecule, with the aromatic ring and propoxy group contributing to hydrophobic interactions, while the amino and diethylamino groups enhance hydrophilicity and basicity. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring influences the electronic distribution and reactivity of the compound.

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and consistency across scientific disciplines. For propoxycaine, the IUPAC name is:

2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate [1] [3] [4].

This nomenclature reflects the structural features of the molecule:

  • The parent structure is benzoic acid.
  • The carboxyl group at position 1 is esterified with a 2-(diethylamino)ethyl group.
  • The aromatic ring is substituted at position 2 with a propoxy group and at position 4 with an amino group.

Alternative systematic names and synonyms used in various chemical databases and literature include:

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester [1] [3] [4]
  • 4-Amino-2-propoxybenzoic acid, 2-(diethylamino)ethyl ester [1] [3] [4]
  • 2-Diethylaminoethyl 4-amino-2-propoxybenzoate [1] [4]
  • Pravocaine, Blockain, Ranocaine (trade names and synonyms) [3] [4]

The hydrochloride salt form, often used in pharmaceutical preparations, is named:

2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride [2] [5] [8].

The systematic application of IUPAC rules ensures that the name conveys the precise structure and substituent positions, which is critical for unambiguous identification and communication among chemists.

Chemical Identifiers

Chemical identifiers are essential tools for the digital representation and retrieval of chemical structures in databases and informatics systems. Propoxycaine is associated with a range of standardized identifiers, facilitating cross-referencing and computational analyses.

InChI and InChIKey Representations

The International Chemical Identifier (InChI) and its hashed version, the InChIKey, are widely used for the unique digital encoding of chemical structures.

For propoxycaine (base form), the InChI and InChIKey are as follows [3] [4]:

  • InChI:
    InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3

  • InChIKey:
    CAJIGINSTLKQMM-UHFFFAOYSA-N

For the hydrochloride salt, the InChIKey is:

  • InChIKey:
    GITPCGSPKUQZTE-UHFFFAOYSA-N [5]

These identifiers are algorithmically generated and guarantee that the same chemical structure will always yield the same InChI and InChIKey, regardless of the database or software used. This universality is vital for data sharing and integration across chemical informatics platforms.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) provides a linear text representation of chemical structures, which is particularly useful for computational manipulation and database searches.

For propoxycaine, the canonical SMILES notation is [4]:

  • SMILES:
    CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC

This SMILES string encodes the connectivity of atoms and the presence of functional groups, with branches and substituents indicated by parentheses and atom ordering.

For the hydrochloride salt, the SMILES notation includes the chloride ion:

  • SMILES:
    Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC [2]

The SMILES notation is widely used in cheminformatics for structure searching, property prediction, and molecular modeling.

The following table summarizes the principal chemical identifiers for propoxycaine:

Identifier TypeValueReference
InChIInChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 [4]
InChIKeyCAJIGINSTLKQMM-UHFFFAOYSA-N [3] [4]
SMILES (base)CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC [4]
SMILES (hydrochloride)Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC [2] [5]
CAS Registry Number86-43-1 (base), 550-83-4 (hydrochloride) [3] [2] [5]

Structural Isomerism and Conformational Analysis

The structural features of propoxycaine allow for a discussion on isomerism and conformational flexibility, both of which have implications for its chemical behavior and interaction with biological targets.

Structural Isomerism:
Propoxycaine, as defined by its IUPAC name and molecular structure, does not exhibit positional or functional isomerism under its standard definition. The arrangement of substituents on the aromatic ring—propoxy at position 2, amino at position 4, and the ester linkage at the carboxyl group—is fixed by the synthetic route and the requirements for its pharmacological activity. However, theoretical isomers could be conceived by relocating the propoxy or amino substituents to other ring positions, but such compounds would not be classified as propoxycaine and would possess distinct chemical and biological properties.

Conformational Analysis:
The molecule exhibits conformational flexibility primarily in its aliphatic side chains. The 2-(diethylamino)ethyl ester moiety contains several rotatable bonds, including those within the ethyl and diethylamino groups, as well as the ether linkage of the propoxy substituent. These rotations allow the molecule to adopt multiple low-energy conformations in solution, which may influence its solubility, membrane permeability, and interaction with macromolecular targets.

The aromatic ring itself is planar due to conjugation, while the ester and ether linkages introduce torsional degrees of freedom. Computational studies and molecular modeling indicate that the lowest energy conformers typically orient the diethylamino group away from the plane of the aromatic ring to minimize steric hindrance and electronic repulsion.

A summary of the key features relevant to isomerism and conformation is presented below:

AspectDetails
Structural IsomerismNo common positional or functional isomers under the name propoxycaine; defined by fixed substituent positions
Conformational FlexibilityRotatable bonds in diethylaminoethyl and propoxy side chains; aromatic ring remains planar
StereochemistryNo chiral centers present; compound is achiral

Detailed conformational analysis using techniques such as nuclear magnetic resonance spectroscopy and computational chemistry supports the existence of multiple energetically accessible conformers, particularly in the flexible side chains, but these do not result in distinct stereoisomers due to the absence of chiral centers.

Data Tables and Research Findings

To support the preceding discussion, the following tables consolidate key chemical data and research findings relevant to the structure and nomenclature of propoxycaine.

Summary of Chemical Properties

PropertyValueReference
Molecular Formula$$ \mathrm{C{16}H{26}N{2}O{3}} $$ [1] [3] [4]
Molecular Weight294.3892 g/mol [1] [3] [4]
Monoisotopic Mass294.194343 g/mol [1]
Melting PointNot specified in provided sources
Boiling PointNot specified in provided sources
SolubilityNot specified in provided sources
LogP (octanol-water)Not specified in provided sources
CAS Registry Number86-43-1 (base), 550-83-4 (hydrochloride) [3] [2] [5]

Chemical Identifiers

Identifier TypeValueReference
InChIInChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 [4]
InChIKeyCAJIGINSTLKQMM-UHFFFAOYSA-N [3] [4]
SMILES (base)CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC [4]
SMILES (hydrochloride)Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC [2] [5]

Synonyms and Systematic Names

Name TypeNameReference
IUPAC Name2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate [1] [3] [4]
Systematic NameBenzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester [1] [3] [4]
Hydrochloride Name2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride [2] [5] [8]
SynonymsPravocaine, Blockain, Ranocaine [3] [4]

Structural Features

FeatureDescription
Aromatic RingBenzene ring substituted at positions 2 and 4
Ester LinkageCarboxyl group esterified with 2-(diethylamino)ethyl group
Propoxy SubstituentOrtho position (position 2) on aromatic ring
Amino SubstituentPara position (position 4) on aromatic ring
Diethylaminoethyl ChainFlexible, basic side chain attached via ester linkage
Chiral CentersNone; compound is achiral

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

294.19434270 g/mol

Monoisotopic Mass

294.19434270 g/mol

Heavy Atom Count

21

Melting Point

146-151

UNII

EPD1EH7F53

Drug Indication

Propoxycaine is a local anesthetic medication. It was used beginning in the 1950s during dental procedures. It has been combined with procaine to accelerate its onset of action and provide longer-lasting anesthetic effect. It was produced for use when amide local anesthetics were contraindicated due to allergy or when several amide anesthetics were unsuccessful.

Mechanism of Action

Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses.

Other CAS

86-43-1

Absorption Distribution and Excretion

Renal
Via the kidneys, primarily hydrolyzed.

Metabolism Metabolites

This drug his hydrolyzed in both the plasma and the liver by plasma esterases.

Wikipedia

Propoxycaine

Dates

Last modified: 08-15-2023
Hung CH, Liu KS, Shao DZ, Cheng KI, Chen YC, Chen YW: The systemic toxicity of equipotent proxymetacaine, oxybuprocaine, and bupivacaine during continuous intravenous infusion in rats. Anesth Analg. 2010 Jan 1;110(1):238-42. doi: 10.1213/ANE.0b013e3181bf6acf. Epub 2009 Nov 6. [PMID:19897799]
Lee JH, Kim DI, Mun H, Lee SK, Park JS, Kim JH, Lee JH, Park YH, Jeon YC, Yoon UC, Bae MK, Jang HO, Wood WG, Yun I: The effect of propoxycaine.HCl on the physical properties of neuronal membranes. Chem Phys Lipids. 2008 Jul;154(1):19-25. doi: 10.1016/j.chemphyslip.2008.03.009. Epub 2008 Mar 22. [PMID:18407836]
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